4-benzoylbenzyl (4-chlorophenyl)acetate
Description
4-Benzoylbenzyl (4-chlorophenyl)acetate is a synthetic ester derivative featuring a 4-chlorophenyl group linked to an acetate moiety, further substituted with a benzoylbenzyl group. These analogs vary in ester groups (e.g., methyl, ethyl, benzyl) and additional substituents, which influence their physicochemical and biological properties.
Properties
IUPAC Name |
(4-benzoylphenyl)methyl 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClO3/c23-20-12-8-16(9-13-20)14-21(24)26-15-17-6-10-19(11-7-17)22(25)18-4-2-1-3-5-18/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIPEBYAKMJOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Molecular Properties of 4-Chlorophenyl Acetate Derivatives
Key Observations :
- Isomerism : Methyl 4-chlorophenylacetate and 4-chlorobenzyl acetate share the same molecular formula (C₉H₉ClO₂) but differ in structure, leading to distinct properties.
- Ester Group Impact : Ethyl and benzyl esters exhibit higher molecular weights and hydrophobicity compared to methyl esters.
Key Findings :
- Bioactivity : The imidazole derivative (Ethyl 2-[5-(4-chlorophenyl)...]) demonstrates strong sirtuin inhibition (glide score: -9.2 kcal/mol) and cytotoxicity in cancer cells (IC₅₀: 12 µM for A549 cells) .
- ADME : Ethyl-based analogs show superior absorption and blood-brain barrier penetration compared to smaller esters like methyl .
- Stability : Brominated derivatives (e.g., ) may exhibit enhanced stability but require careful handling due to reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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